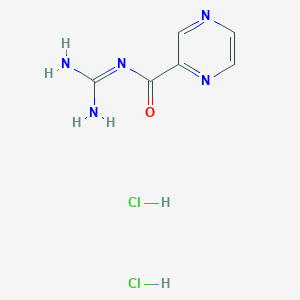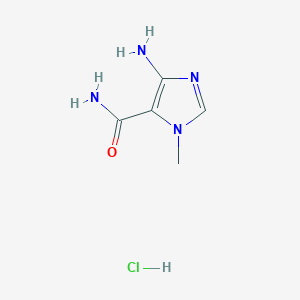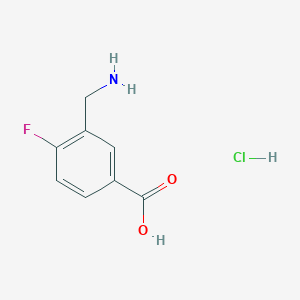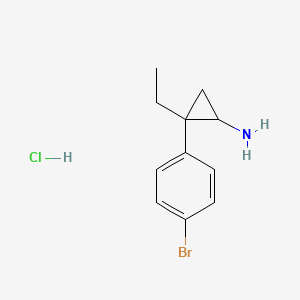
2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13BrClN . It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds often involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H . This indicates the presence of a bromine atom and a chlorine atom in the structure. Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride are not available, similar compounds such as 4-bromophenylacetic acid have been known to undergo reactions like Fischer esterification, where it is refluxed with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride is 250.56 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass is 248.99199 g/mol .Applications De Recherche Scientifique
Serotonin Neurone Uptake Inhibition
2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride has been studied for its potential as an inhibitor of uptake into serotonin neurones. A study found that 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine, a related compound, was effective in antagonizing serotonin depletion in rats and mice. This suggests potential applications in the study of serotonin-related physiological and pathological processes (Fuller et al., 1978).
Synthesis of Heterocyclic Compounds
This compound has also been involved in the synthesis of heterocyclic compounds. For instance, research has demonstrated its utility in the cyclization of amino ketones derived from 3,5-dimethoxyaniline, leading to the formation of 2-arylindoles, which are significant in medicinal chemistry (Black et al., 1980).
Formation of Benzimidazoles
Another application is in the formation of 1-substituted benzimidazoles. A study demonstrated that o-Bromophenyl isocyanide reacts with primary amines under certain conditions to form these compounds, highlighting the role of 2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride in the synthesis of important organic structures (Lygin & Meijere, 2009).
Synthesis of Scopine Derivatives
Research into the synthesis of scopine 3-amino-2-phenylpropionate derivatives also involves this compound. Scopine derivatives have various physiological activities and are used in medical practice as chemotherapeutic drugs. This research opens up avenues for the creation of new physiologically active compounds (Vlasova et al., 2006).
Characterization of Molecular Interactions
Additionally, it has been used in the study of molecular interactions, such as in the characterization of crystal structures and Hirshfeld surface analysis. This is crucial in understanding the properties and stability of various compounds (Nadaf et al., 2019).
Vasodilation Property Study
Furthermore, compounds derived from 2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride have been studied for their potential vasodilation properties. This research is significant in the development of new drugs for cardiovascular diseases (Girgis et al., 2008).
Synthesis of Selenetimines
The compound has also been used in the synthesis of selenetimines, with studies showing its reactivity with aryl isoselenocyanates. Selenetimines are important in various chemical syntheses and have potential applications in medicinal chemistry (Atanassov et al., 2004).
Metabolic Study in Rat
There's also research on the in vivo metabolism of similar bromophenyl compounds in rats, contributing to the understanding of metabolic pathways and potential therapeutic applications (Kanamori et al., 2002).
Catalyzed Cyclopropanation
Studies have also been conducted on the cyclopropanations of various compounds catalyzed by tris(4-bromophenyl)aminium hexachloroantimonate, related to 2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride. This research has implications in the field of organic synthesis (Yueh & Bauld, 1997).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, pyrazoline derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Biochemical Pathways
Related compounds have been shown to affect various cellular components negatively through the overexpression of reactive oxygen species (ros) .
Result of Action
Related compounds have been reported to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to reduced ache activity .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-ethylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-2-11(7-10(11)13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVNTXCRQPDQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1N)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



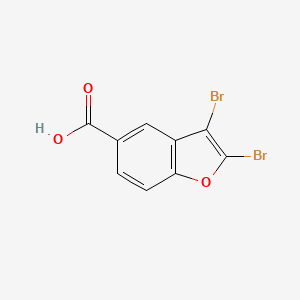
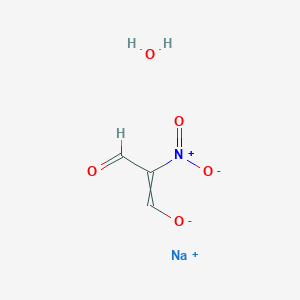
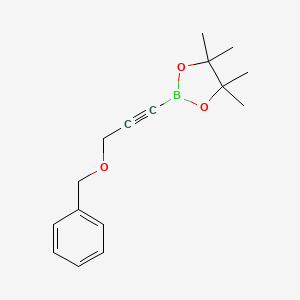
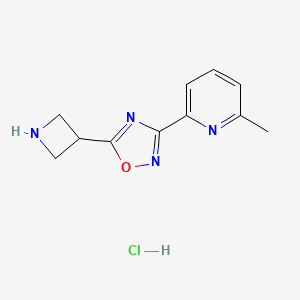
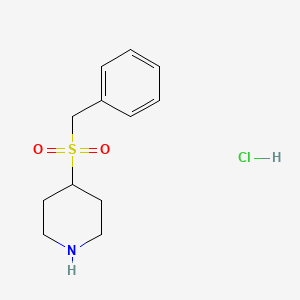
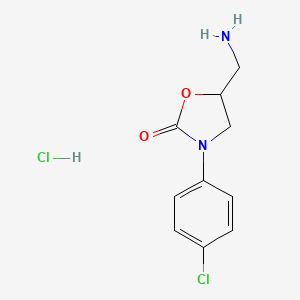
![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)

